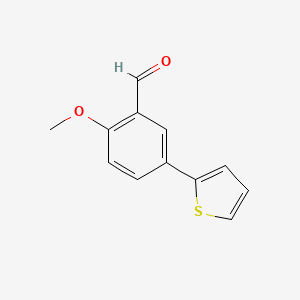

2-Methoxy-5-(thiophen-2-yl)benzaldehyde

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-methoxy-5-thiophen-2-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c1-14-11-5-4-9(7-10(11)8-13)12-3-2-6-15-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEEHLUXOBWGLOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=CS2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583036 | |

| Record name | 2-Methoxy-5-(thiophen-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190270-76-9 | |

| Record name | 2-Methoxy-5-(thiophen-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methoxy 5 Thiophen 2 Yl Benzaldehyde and Its Precursors

Approaches to the Core Benzene-Thiophene Scaffold

The central challenge in synthesizing 2-methoxy-5-(thiophen-2-yl)benzaldehyde lies in the formation of the C-C bond between the benzene (B151609) and thiophene (B33073) rings. Two principal retrosynthetic disconnections guide the synthetic strategy: forming the aryl-heteroaryl bond directly via cross-coupling or introducing the aldehyde onto a pre-formed biaryl scaffold.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for constructing C(sp²)–C(sp²) bonds, making them ideal for linking aryl and heteroaryl moieties. The Suzuki-Miyaura reaction is a particularly prominent example used in this context.

The Suzuki-Miyaura coupling provides a highly efficient route to the this compound scaffold. This reaction typically involves the palladium-catalyzed coupling of an organoboron reagent with an organohalide. For the target molecule, the most convergent approach involves the reaction between 5-bromo-2-methoxybenzaldehyde (B189313) and thiophene-2-boronic acid .

The general protocol requires a palladium catalyst, a base, and a suitable solvent system. The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the boronic acid (activated by the base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. Thiophene-containing boronic acids can be challenging substrates, sometimes prone to decomposition or protodeboronation, necessitating careful optimization of reaction conditions. nih.govntnu.no

A typical reaction setup would involve mixing 5-bromo-2-methoxybenzaldehyde with a slight excess of thiophene-2-boronic acid in a solvent such as dioxane, toluene, or a mixture of dioxane and water. ntnu.noresearchgate.net A base, commonly sodium carbonate (Na₂CO₃) or potassium phosphate (B84403) (K₃PO₄), is essential for activating the boronic acid for the transmetalation step. researchgate.net The mixture is degassed and heated in the presence of a catalytic amount of a palladium source, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), along with a suitable ligand. researchgate.netyoutube.com

The success of the Suzuki-Miyaura coupling, especially with challenging heteroaryl substrates, is highly dependent on the catalytic system. The choice of ligand, in particular, can dramatically influence reaction rates and yields by modulating the electronic and steric properties of the palladium center. nih.gov

While traditional ligands like triphenylphosphine (B44618) (PPh₃) are effective in many cases, modern dialkylbiaryl phosphine (B1218219) ligands have shown superior performance for coupling heteroaryl chlorides and thiophene-boronic acids. nih.gov Ligands such as SPhos and XPhos are particularly effective as their bulk and electron-donating nature stabilize the key monoligated Pd(0) intermediates in the catalytic cycle, enhancing the rates of oxidative addition and reductive elimination. nih.govntnu.noresearchgate.net Studies on model reactions, such as the coupling of (5-formylthiophen-2-yl)boronic acid with 4-bromoanisole (B123540), have demonstrated that XPhos-based palladacycle precatalysts can provide high yields and minimize the formation of by-products. ntnu.no

The selection of the base and solvent system is also critical. A study comparing various conditions for a model Suzuki-Miyaura coupling highlighted the interplay between these components.

Table 1: Influence of Catalyst, Base, and Solvent on a Model Suzuki-Miyaura Coupling Reaction

| Catalyst System (Pd Source/Ligand) | Base | Solvent | Temperature (°C) | Observed Yield | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/Water | 100 | Moderate | ntnu.no |

| Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane | 80 | Improved | ntnu.no |

| XPhos Pd G3 (Precatalyst) | K₃PO₄ | Toluene/Water | 100 | High | ntnu.no |

| Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 80-100 | Modest to Good | nih.gov |

| Pd(OAc)₂ / Triazole Ligand L2 | NaOBu-t | Toluene | 100 | High (for Aryl Chlorides) | researchgate.net |

This table presents generalized findings from related Suzuki-Miyaura coupling reactions to illustrate the impact of different reaction parameters.

An alternative synthetic route to this compound involves the Vilsmeier-Haack reaction. wikipedia.orgijpcbs.com This strategy builds the benzene-thiophene scaffold first and then introduces the aldehyde group in a subsequent step. The key precursor for this route is 4-(thiophen-2-yl)anisole .

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.org The reaction employs a Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgijpcbs.com

The mechanism involves the electrophilic aromatic substitution of the electron-rich anisole (B1667542) ring by the Vilsmeier reagent. The methoxy (B1213986) group (-OCH₃) on the anisole ring is a strong activating group and an ortho, para-director. In the 4-(thiophen-2-yl)anisole precursor, the para position is occupied by the thiophene group. Consequently, the electrophilic attack of the Vilsmeier reagent is directed to the ortho position (C2), leading to the regioselective formation of the desired this compound after hydrolysis of the intermediate iminium salt during aqueous workup. researchgate.net

The success of the primary synthetic strategies relies on the availability of key precursors, which often require their own multi-step synthesis or derivatization.

For the Suzuki-Miyaura pathway, the precursor 5-bromo-2-methoxybenzaldehyde is crucial. It can be prepared via the direct electrophilic bromination of 2-methoxybenzaldehyde (B41997) (o-anisaldehyde) using bromine in acetic acid. guidechem.com Another documented synthesis involves a Reimer-Tiemann-type formylation of m-bromophenol, followed by methylation of the resulting 6-bromo-2-hydroxybenzaldehyde with methyl iodide and potassium carbonate to afford the desired product. cdnsciencepub.com

For the Vilsmeier-Haack pathway, the precursor 4-(thiophen-2-yl)anisole must first be synthesized. This is efficiently achieved using the same Suzuki-Miyaura coupling chemistry described earlier, by reacting 4-bromoanisole with thiophene-2-boronic acid. This approach demonstrates a functional group interconversion strategy where the core biaryl scaffold is constructed prior to the introduction of the aldehyde, offering a modular approach to the final product.

Palladium-Catalyzed Cross-Coupling Reactions

Synthesis of Related Thiophene-Substituted Benzaldehyde (B42025) Analogues

The synthetic methodologies used for this compound are broadly applicable to a wide range of related thiophene-substituted benzaldehyde analogues. The Suzuki-Miyaura coupling, in particular, offers significant flexibility by allowing for variation in both the substituted aryl halide and the thiophene boronic acid partner.

For instance, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides has been achieved through the Suzuki cross-coupling of a brominated thiophene core with various aryl boronic acids, showcasing the robustness of this method for creating diverse thiophene-based biaryls. mdpi.com Similarly, researchers have synthesized a series of 2-(bromomethyl)-5-aryl-thiophenes by coupling 2-bromo-5-(bromomethyl)thiophene (B1590285) with different aryl boronic acids, further demonstrating the utility of this reaction in building complex thiophene structures. researchgate.net

Furthermore, multicomponent reactions can provide access to highly functionalized thiophene-containing heterocyclic systems. For example, 2-oxo-4-(pyridin-4-yl)-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile was synthesized in a one-pot reaction involving 2-acetylthiophene, 4-pyridine carboxaldehyde, ethyl cyanoacetate, and ammonium (B1175870) acetate. nih.gov This intermediate can then be further derivatized, illustrating how complex scaffolds containing a thiophene-aryl linkage can be constructed and elaborated.

Generation of 2-Hydroxy-5-(thiophen-2-yl)benzaldehyde

The formation of the precursor, 2-Hydroxy-5-(thiophen-2-yl)benzaldehyde, is centrally achieved through carbon-carbon bond-forming reactions that couple a thiophene ring to a salicylaldehyde (B1680747) framework. Among the most effective methods for this transformation is the Suzuki-Miyaura cross-coupling reaction. mdpi.comeurekaselect.com This palladium-catalyzed reaction has become a cornerstone of modern organic synthesis due to its high tolerance for various functional groups and its effectiveness in creating aryl-aryl bonds. mdpi.com

The typical strategy involves the reaction of a halogenated salicylaldehyde derivative, such as 5-bromo-2-hydroxybenzaldehyde, with a thiophene boronic acid or its corresponding pinacol (B44631) ester. mdpi.com The reaction is facilitated by a palladium catalyst, often tetrakis(triphenylphosphine)palladium(0) or a system generated in situ from a palladium(II) source like palladium acetate, in the presence of a suitable phosphine ligand. mdpi.comeurekaselect.com A base is required to activate the boronic acid, with common choices including potassium carbonate, cesium carbonate, or potassium phosphate. eurekaselect.commdpi.com The choice of solvent can vary, with systems like toluene, dimethylformamide (DMF), or 1,4-dioxane (B91453) being frequently employed. mdpi.comeurekaselect.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example Reagent/Condition | Role |

|---|---|---|

| Aryl Halide | 5-Bromo-2-hydroxybenzaldehyde | Electrophile |

| Boronic Acid/Ester | Thiophene-2-boronic acid | Nucleophile |

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ | Facilitates C-C bond formation |

| Base | K₃PO₄, Cs₂CO₃ | Activates boronic acid |

This regioselective coupling efficiently installs the thiophene moiety at the 5-position of the salicylaldehyde ring, yielding the desired 2-Hydroxy-5-(thiophen-2-yl)benzaldehyde precursor in moderate to excellent yields. mdpi.comnih.gov

Controlled Introduction of Methoxy and Thiophenyl Moieties

The synthesis of the final product from basic starting materials requires the controlled and sequential introduction of both the thiophenyl and methoxy groups onto the benzaldehyde scaffold.

The introduction of the thiophenyl group, as detailed previously, is effectively accomplished via the Suzuki-Miyaura cross-coupling reaction, which selectively forges the C-C bond between the thiophene and benzaldehyde rings. nih.gov

Following the successful installation of the thiophene unit to create 2-Hydroxy-5-(thiophen-2-yl)benzaldehyde, the subsequent step involves the introduction of the methoxy group. This is achieved through the methylation of the phenolic hydroxyl group. The Williamson ether synthesis is a classic and widely used method for this purpose. wikipedia.orgmasterorganicchemistry.com This reaction proceeds via an SN2 mechanism where an alkoxide ion acts as a nucleophile, attacking an alkyl halide. masterorganicchemistry.com

In this specific synthesis, the hydroxyl group of 2-Hydroxy-5-(thiophen-2-yl)benzaldehyde is first deprotonated by a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding phenoxide ion. This potent nucleophile then reacts with a methylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), to form the desired methoxy group, yielding this compound. wikipedia.org

Table 2: Typical Reagents for Williamson Ether Synthesis

| Reactant/Reagent | Function |

|---|---|

| 2-Hydroxy-5-(thiophen-2-yl)benzaldehyde | Substrate (Alcohol) |

| Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃) | Base (for deprotonation) |

| Methyl Iodide (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄) | Methylating Agent (Electrophile) |

An alternative, though often requiring more stringent conditions, is the Ullmann condensation. wikipedia.orgorganic-chemistry.org This copper-catalyzed reaction can form aryl ethers from aryl halides and alcohols. wikipedia.orgmdpi.com In a potential application to this synthesis, a copper catalyst would mediate the coupling of the phenoxide derived from 2-Hydroxy-5-(thiophen-2-yl)benzaldehyde with a methylating agent. However, traditional Ullmann reactions often necessitate high temperatures and polar solvents. wikipedia.org Modern variations using soluble copper catalysts with specific ligands can enable the reaction to proceed under milder conditions. mdpi.comnih.gov

Reactivity and Transformation Pathways of 2 Methoxy 5 Thiophen 2 Yl Benzaldehyde

Electrophilic and Nucleophilic Reactions at the Aldehyde Moiety

The aldehyde functional group is the most prominent site for both nucleophilic addition and electrophilic interactions, allowing for a wide range of chemical modifications.

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is typically acid-catalyzed and proceeds through a carbinolamine intermediate. The presence of the electron-donating methoxy (B1213986) group on the benzene (B151609) ring can modulate the reactivity of the aldehyde.

While specific studies on Schiff base formation with 2-methoxy-5-(thiophen-2-yl)benzaldehyde are not extensively documented in publicly available literature, the reactivity can be inferred from similar aromatic aldehydes. For instance, thiophene-2-carboxaldehyde readily condenses with various anilines in the presence of an acid catalyst to yield the corresponding Schiff bases. orientjchem.org Similarly, substituted methoxybenzaldehydes are widely used in the synthesis of Schiff bases. ajol.infonih.gov

The general reaction for the formation of a Schiff base from this compound is depicted below:

Table 1: Examples of Schiff Bases Synthesized from Related Aromatic Aldehydes

| Aldehyde | Amine | Product (Schiff Base) | Reference |

| Thiophene-2-carboxaldehyde | Aniline | N-(thiophen-2-ylmethylene)aniline | orientjchem.org |

| 4-Hydroxy-3-methoxybenzaldehyde | 5-Nitropyridin-2-amine | 2-Methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol | nih.gov |

| p-Methoxysalicylaldehyde | 2-(Methylthio)aniline | 2-((2-(Methylthio)phenyl)imino)methyl)-4-methoxyphenol | ajol.info |

The carbonyl group of this compound can be readily reduced to a primary alcohol, (2-methoxy-5-(thiophen-2-yl)phenyl)methanol. This transformation is typically achieved using hydride-based reducing agents.

Commonly employed reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgwizeprep.com Sodium borohydride is a milder reducing agent and is often preferred for its selectivity and ease of handling, typically used in alcoholic solvents like methanol (B129727) or ethanol (B145695). wizeprep.comugm.ac.id Lithium aluminum hydride is a much stronger reducing agent and can reduce a wider range of functional groups; however, it reacts violently with protic solvents and requires anhydrous conditions, usually in ethers like diethyl ether or tetrahydrofuran. libretexts.orgwizeprep.com

The general scheme for the reduction of this compound is as follows:

Table 2: Common Reducing Agents for Aldehydes and Their Typical Reaction Conditions

| Reducing Agent | Typical Solvent | Key Characteristics | Reference |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild and selective for aldehydes and ketones. | wizeprep.comugm.ac.id |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF (anhydrous) | Strong, non-selective reducing agent. | libretexts.orgwizeprep.com |

Aromatic Substitution Reactions on the Benzene Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating methoxy group. The methoxy group is a strong ortho-, para-director. However, the position para to the methoxy group is already occupied by the thiophene (B33073) ring. Therefore, electrophilic substitution is expected to occur predominantly at the positions ortho to the methoxy group (C3 and C1, with C1 being the position of the aldehyde). The aldehyde group is a deactivating meta-director, which would direct incoming electrophiles to the C3 and C5 positions. The thiophene ring at the C5 position will also influence the regioselectivity. The interplay of these directing effects will determine the final position of substitution.

Heterocyclic Reactivity of the Thiophene Ring

The thiophene ring is an electron-rich aromatic heterocycle and is generally more reactive towards electrophilic substitution than benzene. In this compound, the thiophene ring is attached at its 2-position. Electrophilic substitution on a 2-substituted thiophene typically occurs at the C5 position. However, if the C5 position is sterically hindered or electronically deactivated, substitution may occur at the C3 or C4 positions. Given the substitution pattern of the molecule , the C5 position of the thiophene ring is the most likely site for electrophilic attack.

Role as an Intermediate in Multi-Component Reactions

Aromatic aldehydes are key components in various multi-component reactions (MCRs), which are efficient one-pot processes for the synthesis of complex molecules. Given its structure, this compound is a potential substrate for several important MCRs.

For example, it could participate in the Biginelli reaction , a three-component condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. wikipedia.org The general Biginelli reaction is shown below, where Ar represents the 2-methoxy-5-(thiophen-2-yl)phenyl group.

Another potential application is in the Hantzsch dihydropyridine (B1217469) synthesis , which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. nih.gov

Table 3: Potential Multi-Component Reactions Involving this compound

| Reaction Name | Reactants | Product Class | Reference |

| Biginelli Reaction | Aldehyde, β-ketoester, Urea/Thiourea | Dihydropyrimidinones | wikipedia.org |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2 eq. β-ketoester, Ammonia/Ammonium salt | Dihydropyridines | nih.gov |

While specific examples utilizing this compound in these MCRs are not readily found in the literature, its structural similarity to other aromatic aldehydes suggests its suitability as a substrate for the synthesis of diverse heterocyclic scaffolds.

Despite extensive and targeted searches for spectroscopic data on the chemical compound "this compound," no specific experimental ¹H NMR, ¹³C NMR, FTIR, or FT-Raman data could be located in the public domain through the available search tools.

The CAS number for this compound has been identified as 190270-76-9. However, searches using this identifier also failed to yield the detailed spectroscopic information required to fulfill the user's request for a comprehensive analysis and the creation of data tables.

While general principles of NMR and vibrational spectroscopy, along with data for structurally related compounds such as 2-methoxybenzaldehyde (B41997) and various thiophene derivatives, were found, this information is not sufficient to generate a scientifically accurate and detailed article focusing solely on "this compound" as specified in the instructions.

Therefore, this article cannot be generated at this time due to the unavailability of the necessary primary spectroscopic data.

Advanced Spectroscopic Characterization of 2 Methoxy 5 Thiophen 2 Yl Benzaldehyde and Its Derivatives

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a pivotal technique for investigating the electronic transitions within a molecule. For conjugated aromatic systems like 2-Methoxy-5-(thiophen-2-yl)benzaldehyde, this method reveals information about the extent of conjugation and the influence of various substituents on the electronic structure.

The UV-Vis spectrum of an aromatic aldehyde typically displays characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. In benzaldehyde (B42025), the π → π* transition is observed around 248 nm. researchgate.net The presence of a thiophene (B33073) ring in conjugation with the benzaldehyde moiety, as seen in this compound, creates an extended π-system. This extension of conjugation generally leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima, as observed in various thiophene-based aldehyde derivatives which can exhibit broad absorption bands between 250 nm and 450 nm. acs.org

The methoxy (B1213986) group (-OCH₃) acts as an auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of absorption. With its lone pairs of electrons, the methoxy group can donate electron density to the aromatic ring, further influencing the energy of the electronic transitions. This effect, combined with the extended conjugation from the thiophene ring, is expected to shift the absorption peaks to even longer wavelengths compared to simpler benzaldehydes or thiophenes alone. researchgate.net For instance, theoretical calculations on complex derivatives containing similar structural motifs have shown absorption peaks at wavelengths such as 342.90 nm and 405.85 nm, which are attributed to transitions involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). scielo.org.za

| Compound | λmax (nm) | Transition Type | Reference/Comment |

|---|---|---|---|

| Benzaldehyde | ~248 nm | π → π | researchgate.net |

| Thiophene | Weak absorption above 250 nm | π → π | researchgate.net |

| Trimer-CHO (Thiophene-aldehyde enclosed by EDOT groups) | 250 - 450 nm | π → π | acs.org |

| This compound | Predicted > 250 nm | π → π and n → π* | Predicted based on extended conjugation and auxochromic effects. |

Mass Spectrometry for Molecular Ion Identification

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization. For this compound (molecular formula C₁₂H₁₀O₂S), the molecular weight is approximately 218.27 g/mol .

In electron ionization mass spectrometry (EI-MS), the compound is expected to show a distinct molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) value corresponding to its molecular weight. The stability of the aromatic rings suggests that this molecular ion peak will be relatively intense.

The fragmentation of this compound would likely follow patterns characteristic of aromatic aldehydes and methoxy-substituted aromatic compounds. miamioh.edu Key fragmentation pathways include:

Loss of a hydrogen radical ([M-1]⁺): A common fragmentation for aldehydes, resulting in a stable acylium ion. miamioh.edudocbrown.info

Loss of a formyl radical ([M-29]⁺): Cleavage of the C-CHO bond to lose the entire aldehyde group (•CHO). docbrown.info

Loss of a methyl radical ([M-15]⁺): Fragmentation of the methoxy group to lose •CH₃, a typical pathway for anisole-type compounds.

Loss of carbon monoxide ([M-28]⁺): Following the initial loss of a hydrogen atom, the resulting acylium ion can lose a neutral CO molecule. docbrown.info

The presence of the thiophene ring introduces additional fragmentation possibilities, though the primary cleavages are expected to be directed by the aldehyde and methoxy functional groups. researchgate.net The analysis of these characteristic fragment ions allows for the unambiguous confirmation of the compound's structure.

| m/z Value | Proposed Ion Structure | Neutral Loss | Comment |

|---|---|---|---|

| 218 | [C₁₂H₁₀O₂S]⁺ | - | Molecular Ion ([M]⁺) |

| 217 | [M-H]⁺ | H• | Loss of the aldehydic hydrogen. miamioh.edudocbrown.info |

| 203 | [M-CH₃]⁺ | CH₃• | Loss of a methyl radical from the methoxy group. |

| 189 | [M-CHO]⁺ | CHO• | Loss of the formyl radical. docbrown.info |

| 189 | [M-H-CO]⁺ | H•, CO | Loss of hydrogen followed by carbon monoxide. docbrown.info |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information, including exact bond lengths, bond angles, and torsion angles.

Furthermore, the crystallographic data would reveal how the molecules pack in the crystal lattice. This includes identifying and characterizing any intermolecular interactions, such as C-H···O hydrogen bonds involving the methoxy or aldehyde oxygen atoms, or potential π-π stacking between the aromatic rings. researchgate.net These non-covalent interactions are crucial in governing the macroscopic properties of the material. While specific data for the title compound is not available, data from structurally related molecules provide a template for the type of information that would be obtained. researchgate.net

| Parameter | Description | Typical Value/Information |

|---|---|---|

| Crystal System | The symmetry class of the crystal lattice. | e.g., Monoclinic, Orthorhombic researchgate.net |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit of the crystal lattice. | e.g., a = 18.7 Å, b = 7.6 Å, c = 10.0 Å, α=γ=90°, β=95° researchgate.net |

| Bond Lengths (Å) | The distance between atomic nuclei. | e.g., C=O (~1.21 Å), C-S (~1.72 Å), C-O (~1.36 Å) |

| Bond Angles (°) | The angle formed by three connected atoms. | e.g., C-C-C in rings (~120°), C-CH=O (~124°) |

| Dihedral Angle (Phenyl-Thiophene) | The twist angle between the two aromatic rings. | ~15-25° |

| Intermolecular Interactions | Non-covalent forces in the crystal packing. | e.g., C-H···O hydrogen bonds, π-π stacking researchgate.net |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in its ground state. These methods solve the Schrödinger equation approximately for a given molecular system, yielding valuable information about its geometry, vibrational modes, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method for determining the equilibrium structure of molecules. scienceacademique.com This approach calculates the total energy of the molecule as a function of its electron density, and the geometry is optimized by finding the arrangement of atoms that corresponds to the minimum energy. This optimized structure represents the most stable conformation of the molecule in the gas phase. epstem.net

Commonly, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are employed in conjunction with basis sets such as 6-311G(d,p) or 6-311++G(d,p) to provide a balance of accuracy and computational efficiency for organic molecules containing elements like sulfur. epstem.netmdpi.com The optimization process yields precise data on bond lengths, bond angles, and dihedral angles. For instance, studies on the related molecule 2-methoxybenzaldehyde (B41997) have compared DFT-calculated geometric parameters with experimental values obtained from X-ray diffraction, showing good agreement. mdpi.com The calculations for 2-Methoxy-5-(thiophen-2-yl)benzaldehyde would similarly determine the planarity between the benzaldehyde (B42025) and thiophene (B33073) rings and the orientation of the methoxy (B1213986) group.

| Parameter | Description | Typical Calculated Value (Å or °) |

|---|---|---|

| C=O Bond Length | Aldehyde carbonyl group | ~1.21 Å |

| C-S Bond Length | Thiophene ring | ~1.72 Å |

| C-O-C Bond Angle | Methoxy group | ~118° |

| Ring-Ring Dihedral Angle | Torsion between Phenyl and Thiophene rings | ~20-40° |

Once the molecular geometry is optimized, the same DFT methods can be used to calculate the harmonic vibrational frequencies. This theoretical prediction corresponds to the molecule's infrared (IR) and Raman spectra. scienceacademique.com The calculation provides the frequency of each vibrational mode (e.g., stretching, bending, torsion) and its corresponding intensity. researchgate.net

These theoretical spectra are invaluable for interpreting experimental results. By comparing the calculated frequencies with the measured IR and Raman bands, scientists can make confident assignments of the spectral features to specific molecular motions. mdpi.com For complex molecules, this is crucial for structural confirmation. For example, in studies of 2-methoxybenzaldehyde, DFT calculations have been used to assign low-wavenumber modes, such as the methoxy and aldehyde group torsions. mdpi.com It is a standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, which improves the correlation with experimental data. acs.orgresearchgate.net

| Vibrational Mode | Functional Group | Typical Calculated Frequency (cm⁻¹) | Description |

|---|---|---|---|

| C=O Stretch | Aldehyde | ~1700 cm⁻¹ | Strong intensity band in IR spectra. |

| C-H Stretch (Aromatic) | Phenyl & Thiophene Rings | 3000-3100 cm⁻¹ | Multiple bands of medium intensity. |

| C-O Stretch | Methoxy | 1250-1270 cm⁻¹ | Strong intensity band. |

| C-S Stretch | Thiophene | 600-700 cm⁻¹ | Variable intensity band. |

Theoretical calculations are also used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach, typically used with DFT functionals like B3LYP. mdpi.com These calculations provide theoretical ¹H and ¹³C chemical shifts for each atom in the molecule.

Comparing the calculated NMR data with experimental spectra is a powerful method for structure verification and assignment of ambiguous signals. mdpi.com For accurate results, calculations are often performed using a solvent model, such as the Integral Equation Formalism Polarizable Continuum Model (IEFPCM), to simulate the solution-phase conditions of the experiment. mdpi.com Experimental data for the related 2-methoxybenzaldehyde shows a characteristic aldehyde proton signal around 10.47 ppm and a methoxy proton signal at 3.92 ppm. researchgate.net The aromatic protons appear in the 6.97 – 7.83 ppm range. researchgate.net DFT calculations for this compound would aim to reproduce these values and predict the shifts for the thiophene protons, which typically appear between 7.0 and 7.5 ppm.

| Proton Type | Typical Experimental δ (ppm) | Target Calculated δ (ppm) |

|---|---|---|

| Aldehyde (-CHO) | 9.8 – 10.5 researchgate.net | ~10.0 |

| Methoxy (-OCH₃) | 3.9 – 4.1 researchgate.net | ~4.0 |

| Aromatic (Phenyl) | 6.9 – 7.9 researchgate.net | ~7.0 - 8.0 |

| Aromatic (Thiophene) | 7.0 – 7.5 | ~7.2 - 7.6 |

Electronic Structure Analysis

The analysis of a molecule's electronic structure provides deep insights into its reactivity, stability, and optical properties. Frontier Molecular Orbital (FMO) theory is central to this analysis.

The FMOs consist of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. acadpubl.eumalayajournal.org The energies of these orbitals, calculated using methods like DFT at the B3LYP/6-311++G(d,p) level, are critical indicators of the molecule's electronic behavior. acadpubl.eu

The spatial distribution of these orbitals is also important. In molecules with multiple aromatic systems, the HOMO and LUMO are often delocalized across the π-conjugated framework. malayajournal.org For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene and methoxy-substituted benzene (B151609) rings, while the LUMO would likely be concentrated on the electron-withdrawing benzaldehyde portion. acadpubl.eumalayajournal.org This distribution dictates how the molecule interacts with other reagents and influences its charge-transfer properties. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter derived from electronic structure calculations. nih.gov This gap is a measure of the molecule's chemical reactivity and kinetic stability. nih.gov

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more reactive and can be more easily excited. malayajournal.orgnih.gov This gap is directly related to the molecule's electronic properties; a smaller gap often corresponds to a red-shift (longer wavelength) in the UV-Visible absorption spectrum. malayajournal.org For related benzaldehyde derivatives, calculated HOMO-LUMO gaps are typically in the range of 3.7 to 4.0 eV. acadpubl.eumalayajournal.org A narrow gap suggests that charge transfer interactions can occur readily within the molecule, which is a key factor in the design of materials for electronics and optics. nih.gov

| Parameter | Formula | Typical Calculated Value | Implication |

|---|---|---|---|

| E(HOMO) | - | ~ -6.2 eV acadpubl.eumalayajournal.org | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| E(LUMO) | - | ~ -2.5 eV acadpubl.eumalayajournal.org | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | ~ 3.7 eV acadpubl.eumalayajournal.org | Indicates chemical stability and reactivity. nih.gov |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict and explain chemical reactivity. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.comnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and less stable. nih.gov

For this compound, an FMO analysis would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution across the molecule. This would reveal the most probable sites for nucleophilic and electrophilic attack. For instance, the analysis of similar thiophene-based chalcone (B49325) derivatives has shown that the distribution of HOMO and LUMO orbitals is spread across the molecule, indicating potential for intramolecular charge transfer (ICT), a key factor in optical and electronic properties. jksus.org A comprehensive FMO analysis of the title compound would provide precise energy gap values and orbital distributions, which are currently unavailable in published studies.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded to indicate different charge potentials. researchgate.netresearchgate.net

Standard color schemes designate red for regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue for regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent intermediate or near-neutral potentials. researchgate.net

An MEP analysis of this compound would identify the specific sites of electrophilic and nucleophilic reactivity. It is anticipated that the oxygen atom of the carbonyl group and potentially the sulfur atom in the thiophene ring would exhibit negative potential (red or yellow regions), making them likely sites for electrophilic interaction. The hydrogen atom of the aldehyde group and protons on the aromatic rings would likely show positive potential (blue regions), indicating sites for nucleophilic attack. Such a study would provide a detailed visual guide to the molecule's reactive behavior, but specific MEP maps for this compound have not been reported in the literature. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the interactions between orbitals within a molecule to understand bonding, charge distribution, and intramolecular stabilization. molfunction.com It provides a localized picture of the electron density in terms of Lewis-like structures, including bonds and lone pairs. A key aspect of NBO analysis is the study of hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis-type NBO. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

For this compound, an NBO analysis would elucidate the nature of its chemical bonds, hybridization of its atoms, and the stabilizing effects of intramolecular charge transfer. For example, it could quantify the interactions between the lone pairs on the oxygen and sulfur atoms and the antibonding orbitals of adjacent pi-systems. These interactions are crucial for understanding the molecule's conformational stability and electronic properties. While NBO analysis has been performed on related thiophene derivatives to study stability and charge delocalization, specific E(2) values and detailed orbital interaction data for the title compound are not documented. researchgate.net

Non-Linear Optical (NLO) Properties Theoretical Assessment

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is valuable in technologies like optical switching and frequency conversion. nih.gov Organic molecules with donor-π-acceptor architectures often exhibit significant NLO properties due to efficient intramolecular charge transfer (ICT). nih.gov

The theoretical assessment of NLO properties typically involves quantum chemical calculations of the first hyperpolarizability (β), a measure of the second-order NLO response. A high β value indicates a strong NLO response. Computational studies on related organic compounds, such as aurone-based polymers and pyrazoline derivatives, have shown a correlation between molecular structure, the HOMO-LUMO gap, and the magnitude of the first hyperpolarizability. nih.govresearchgate.net

A theoretical NLO assessment of this compound would involve calculating its dipole moment, polarizability, and first hyperpolarizability (β). The presence of the electron-donating methoxy group and the π-conjugated system linking the thiophene and benzaldehyde moieties suggests potential for NLO activity. However, without specific computational studies, the actual NLO response and β value for this compound remain undetermined. rsc.org

Solvation Effects on Molecular Properties (IEF-PCM Model)

The properties and behavior of a molecule can be significantly influenced by its solvent environment. The Integral Equation Formalism Polarizable Continuum Model (IEF-PCM) is a widely used computational method to simulate the effects of a solvent on a solute molecule. This model treats the solvent as a continuous medium with a specific dielectric constant, and a cavity is created around the solute molecule. The solute polarizes the dielectric medium, which in turn creates a reaction field that affects the solute's electronic structure and properties.

Applying the IEF-PCM model to this compound would allow for the calculation of its properties (such as geometric parameters, electronic spectra, and reactivity descriptors) in various solvents. This is crucial for comparing theoretical predictions with experimental data, which are often obtained in solution. For example, theoretical UV-Vis spectra are often calculated using time-dependent DFT (TD-DFT) combined with a PCM model to account for solvent effects on electronic transitions. mdpi.com While this is a standard computational practice, specific studies detailing the solvation effects on this compound using the IEF-PCM model are not available.

Global Reactivity Descriptors

Key global reactivity descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2. Hard molecules have a large HOMO-LUMO gap.

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as (E_HOMO + E_LUMO) / 2.

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is the negative of the chemical potential (-μ).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as μ² / (2η).

Chemical Softness (S): The reciprocal of chemical hardness (1/η). Soft molecules are more polarizable and reactive.

Advanced Applications in Chemical Synthesis and Material Science

Intermediate in the Synthesis of Complex Organic Molecules

2-Methoxy-5-(thiophen-2-yl)benzaldehyde is a key intermediate in the construction of a diverse array of complex organic molecules, particularly those with heterocyclic scaffolds. The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases, which are themselves versatile intermediates for the synthesis of various bioactive compounds and ligands.

The reaction of this compound with different primary amines leads to the formation of a wide range of Schiff base derivatives. These reactions are typically carried out under mild conditions, often in an alcohol solvent, and can be catalyzed by a few drops of acid. The general scheme for this reaction is depicted below:

Table 1: Examples of Complex Organic Molecules Synthesized from this compound

| Reactant (Primary Amine) | Resulting Schiff Base/Complex Molecule | Application/Significance |

| Aniline and substituted anilines | 2-thiophenylidine substituted anilines | Potential antimicrobial agents. orientjchem.org |

| 5-nitropyridine-2-amine | 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol | Precursor for metal complexes with potential biological activities. nih.gov |

| Various aromatic amines | Azo Schiff bases | Investigated for antibacterial and antifungal activities. researchgate.net |

These Schiff bases can be further modified or used as ligands for the synthesis of metal complexes, expanding the library of accessible complex molecules. The thiophene (B33073) and methoxy (B1213986) groups on the benzaldehyde (B42025) ring can influence the electronic properties and, consequently, the reactivity and biological activity of the final products. Thiophenes are recognized as important heterocyclic compounds in medicinal chemistry and are often used as building blocks for agrochemicals and pharmaceuticals. rroij.com

Ligand Design in Coordination Chemistry

The presence of multiple heteroatoms (oxygen and sulfur) and the imine nitrogen in Schiff bases derived from this compound makes them excellent candidates for ligand design in coordination chemistry. These ligands can coordinate with a variety of metal ions to form stable metal complexes with interesting structural, electronic, and magnetic properties.

The aldehyde and thiophene groups can act as Lewis basic sites for metal coordination with transition metals such as ruthenium and palladium. The coordination of these ligands to metal centers can lead to the formation of discrete coordination complexes or extended coordination polymers. The nature of the metal ion and the specific structure of the ligand influence the geometry and properties of the resulting complex.

Table 2: Metal Complexes Derived from Ligands Based on Thiophene Aldehydes

| Metal Ion | Ligand Type | Resulting Complex Type | Potential Applications |

| Cu(II), Zn(II), Co(II), Cd(II), Ni(II) | Bidentate NS type ligand from 2-thiophenecarboxaldehyde and o-phenylenediamine | [ML2]⋅2H2O | Biological evaluation. jocpr.com |

| Cu(II), Zn(II) | Schiff base from 5-nitropyridine-2-amine and 4-hydroxy-3-methoxybenzaldehyde | Metal(II) complexes | Antioxidant and enzyme inhibition. nih.gov |

| Cu(II), Zn(II), Cd(II) | Schiff base from 2-thiophenecarbaldehyde and N1,N1-diethylethane-1,2-diamine | Distorted tetrahedral [M(DE)X2] | Antimicrobial properties. acs.org |

| Co(II), Ni(II), Cu(II), Zn(II), Pd(II), Cd(II), Hg(II) | Bidentate ligand from Tyrosine and 4-methoxy benzoylisothiocyanate | Metal(II) complexes | Antimicrobial activity. rdd.edu.iq |

The resulting metal complexes have been investigated for a range of applications, including their potential as catalysts, and for their biological activities. The specific stereochemistry and electronic environment imposed by the ligand around the metal center are crucial in determining the functional properties of the complex.

Building Blocks for Functional Materials (e.g., Optoelectronics)

The conjugated system formed by the thiophene and benzene (B151609) rings in this compound makes it a valuable building block for the synthesis of functional organic materials, particularly for applications in optoelectronics. Thiophene-based conjugated polymers are a significant class of materials used in organic electronics due to their desirable electronic and optical properties. uwaterloo.carsc.org

This aldehyde can be incorporated into larger conjugated structures, such as polymers and oligomers, through various polymerization techniques. The resulting materials often exhibit interesting photophysical properties, such as fluorescence, making them suitable for use in organic light-emitting diodes (OLEDs).

Thiophene-containing materials are known for their electron-rich nature, which facilitates charge transport, a critical property for semiconductor applications. beilstein-journals.org The introduction of a methoxy group can further tune the electronic properties of the material, affecting its energy levels and, consequently, its performance in a device. For instance, poly[2-methoxy-5-(2′-ethyl-hexyloxy)-1,4-phenylenevinylene] (MEH-PPV) is a well-known polymer used in OLEDs. google.comworktribe.com

Table 3: Applications of Thiophene-Based Materials in Optoelectronics

| Material Type | Specific Example/Application | Key Properties and Findings |

| Donor-π-Acceptor Fluorophore | DMB-TT-TPA with a thieno[3,2-b]thiophene (B52689) core | High fluorescence quantum yields (up to 86% in solution) and use as an emitter in OLEDs. beilstein-journals.orgbeilstein-archives.org |

| Multi-resonance TADF Emitter | Th-BN with a thiophene π-core | Narrowband green emission, high luminous efficiency (97%), and high external quantum efficiency (34.6%) in OLEDs. rsc.org |

| Conjugated Polymers | Thiophene-based polymers | Utilized in photovoltaics, field-effect transistors, and organic sensors. uwaterloo.ca |

| Conjugated Oligomers and Polymers | Thiophene-isoindigo–thiophene D–A–D-type oligomers | Interesting electrochemical and electrochromic performances. mdpi.com |

The synthesis of donor-acceptor conjugated polymers often utilizes thiophene derivatives as the donor unit. rsc.org The versatility of this compound allows for its incorporation into such polymeric structures, contributing to the development of new materials with tailored optoelectronic properties for advanced applications.

Future Research Trajectories

Exploration of Novel Synthetic Pathways

The synthesis of biaryl aldehydes is a cornerstone of modern organic chemistry. rsc.org While established methods like the Suzuki-Miyaura cross-coupling reaction are effective for creating the core structure of 2-Methoxy-5-(thiophen-2-yl)benzaldehyde, future research will likely focus on developing more efficient, atom-economical, and innovative synthetic routes. organic-chemistry.orgresearchgate.net

Key future directions include:

Metal-Free Benzannulation: Exploring one-step, metal-free benzannulation reactions using aromatic enals and propiolates could offer a greener and more direct route to biaryl aldehydes, avoiding the need for pre-functionalized starting materials and expensive metal catalysts. rsc.orgrsc.org

Continuous Flow Synthesis: The adoption of continuous flow reactors presents a significant opportunity for the synthesis of this compound. rsc.orgthieme-connect.de Flow chemistry allows for precise control over reaction parameters, enhanced safety, and easier scalability, making the production process more efficient and reproducible. uj.ac.zanih.gov A multi-step sequence involving lithiation, borylation, and Suzuki-Miyaura coupling has been successfully implemented in flow for other biaryls and could be adapted for this target molecule. thieme-connect.deresearchgate.net

Photocatalysis: Light-mediated synthesis is a rapidly growing field in green chemistry. Future work could investigate photocatalytic methods for forging the carbon-sulfur or carbon-carbon bonds within the molecule's structure. beilstein-journals.orgbeilstein-journals.org These methods often proceed under mild conditions and can offer unique reactivity pathways.

Electrochemical Synthesis: Electrosynthesis provides a transition-metal-free alternative for creating biaryl scaffolds. acs.orgmdpi.com Research into the electrochemical coupling of appropriately substituted phenol (B47542) and thiophene (B33073) derivatives could lead to a highly sustainable and atom-economical synthetic pathway. mdpi.com

| Synthetic Approach | Potential Advantages | Research Focus |

| Metal-Free Benzannulation | Avoids transition metals, one-step process. rsc.org | Optimization of reaction conditions and substrate scope. |

| Continuous Flow Synthesis | Improved control, scalability, and safety. rsc.orguj.ac.za | Development of integrated multi-step flow sequences. thieme-connect.de |

| Photocatalysis | Mild reaction conditions, novel reactivity. beilstein-journals.org | Design of suitable photocatalysts and reactor setups. |

| Electrochemical Synthesis | Transition-metal-free, high atom economy. mdpi.com | Investigation of electrode materials and reaction conditions. |

Advanced Mechanistic Studies of Reactivity

A thorough understanding of the reaction mechanisms governing the synthesis and subsequent transformations of this compound is crucial for optimizing existing protocols and discovering new applications.

Future mechanistic investigations should focus on:

Elucidating Cross-Coupling Pathways: While the general catalytic cycle of the Suzuki-Miyaura reaction is well-understood, detailed computational and experimental studies can provide deeper insights into the specific roles of ligands, bases, and solvents in the synthesis of this particular biaryl structure. nih.govresearchgate.net Understanding the oxidative addition, transmetalation, and reductive elimination steps can lead to the development of more efficient catalyst systems. nih.gov

Characterization of Reaction Intermediates: The aldehyde functional group can participate in a wide array of chemical transformations. mdpi.com Advanced spectroscopic techniques, such as infrared ion spectroscopy combined with mass spectrometry, could be employed to detect and characterize transient or elusive reaction intermediates, providing a clearer picture of reaction pathways. nih.gov

Kinetics and Thermodynamic Profiling: Detailed kinetic studies of synthetic routes will help identify rate-determining steps and optimize reaction conditions for yield and efficiency. Thermodynamic profiling will provide essential data on the stability of intermediates and products, guiding the rational design of synthetic strategies.

Design of Next-Generation Derivatives for Targeted Biological Applications

The thiophene nucleus is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs and known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govresearchgate.netresearchgate.netrsc.org This provides a strong rationale for designing and synthesizing novel derivatives of this compound for targeted therapeutic applications.

Future research in this area should involve:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure is essential to understand how different functional groups influence biological activity. nih.govnih.govrsc.org Key modifications could include altering the substituents on both the thiophene and benzene (B151609) rings, modifying the methoxy (B1213986) group, and transforming the aldehyde into other functional groups like imines, oximes, or carboxylic acids. mdpi.com

Target-Specific Design: Based on the known biological activities of thiophene and benzaldehyde (B42025) derivatives, new analogues can be designed to interact with specific biological targets such as enzymes or receptors. nih.govresearchgate.net For example, derivatives could be developed as inhibitors of aldehyde dehydrogenase (ALDH), an enzyme family implicated in cancer. nih.gov

Bioisosteric Replacement: The thiophene ring is often considered a bioisostere of a phenyl ring. nih.gov Future studies could explore replacing the thiophene with other five-membered heterocycles (e.g., furan, pyrrole) or even other aromatic systems to fine-tune the molecule's physicochemical properties and biological activity.

| Structural Modification | Target Functional Group | Potential Biological Application | Rationale |

| Ring Substitution | Thiophene or Benzene Ring | Anticancer, Antimicrobial | Modulate electronic properties and steric profile to enhance target binding. nih.gov |

| Aldehyde Transformation | Imine, Hydrazone, Oxime | Anti-inflammatory, Antiviral | The aldehyde is a versatile handle for introducing new pharmacophores. mdpi.com |

| Methoxy Group Alteration | Ethoxy, Hydroxy, Halogen | Neuroprotective, Enzyme Inhibition | Modify lipophilicity and hydrogen bonding capacity. |

| Heterocycle Replacement | Furan, Pyrrole, Thiazole (B1198619) | Broad-Spectrum Therapeutics | Fine-tune ADMET properties and explore new target interactions. rsc.org |

Integration with Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to reduce environmental impact and improve sustainability. Future synthetic work on this compound should prioritize the incorporation of these principles.

Key strategies for greener synthesis include:

Use of Sustainable Solvents: Moving away from traditional volatile organic compounds towards greener alternatives like water, supercritical fluids, or bio-based solvents. beilstein-journals.org

Catalyst Innovation: Developing highly efficient and recyclable catalysts to minimize waste. This includes exploring nanocatalysts or enzyme-catalyzed reactions. rsc.org

Energy Efficiency: Employing energy-efficient techniques such as microwave irradiation or sonication, which can significantly reduce reaction times and energy consumption compared to conventional heating.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste generation. Metal-free benzannulation is a promising approach in this regard. rsc.org

| Green Chemistry Principle | Traditional Approach | Future Green Approach |

| Solvent | Toluene, DMF | Water, Ethanol (B145695), Supercritical CO₂ beilstein-journals.org |

| Catalyst | Homogeneous Palladium catalysts | Recyclable heterogeneous nanocatalysts, Biocatalysts (enzymes). rsc.org |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation, Sonication, Photocatalysis. beilstein-journals.org |

| Reaction Type | Multi-step synthesis with protecting groups | One-pot reactions, Tandem/cascade reactions, Metal-free annulation. rsc.orgrsc.org |

Enhanced Computational Modeling for Predictive Research

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and development of new molecules. In silico methods can predict molecular properties, guide experimental design, and provide insights into molecular interactions at an atomic level.

Future computational research on this compound and its derivatives should encompass:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to investigate the electronic structure, stability, and reactivity of the molecule. mdpi.comresearchgate.net These calculations can help elucidate reaction mechanisms and predict spectroscopic properties. nih.gov

Molecular Docking and Dynamics: Simulating the interaction of designed derivatives with specific biological targets (e.g., protein active sites) to predict binding affinities and modes of action. nih.govrsc.org This is crucial for the rational design of potent and selective therapeutic agents.

ADMET Prediction: Employing in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the design phase. nih.gov This helps to prioritize compounds with favorable drug-like properties and reduce late-stage failures.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate chemical structure with biological activity. researchgate.net QSAR models can be used to predict the activity of yet-to-be-synthesized compounds, guiding the design of more potent analogues.

| Computational Method | Application Area | Predicted Outcome |

| Density Functional Theory (DFT) | Mechanistic Studies, Spectroscopy | Reaction energy profiles, NMR/IR spectra, electronic properties. mdpi.comnih.gov |

| Molecular Docking | Drug Design | Binding affinity, interaction with protein active sites. rsc.org |

| Molecular Dynamics (MD) | Drug-Target Interaction | Stability of ligand-protein complex, conformational changes. nih.gov |

| ADMET/QSAR Modeling | Medicinal Chemistry | Pharmacokinetic properties, toxicity, biological activity prediction. nih.govresearchgate.net |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methoxy-5-(thiophen-2-yl)benzaldehyde, and how can purity be ensured?

- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling between 2-methoxy-5-bromobenzaldehyde and thiophen-2-ylboronic acid. Catalytic systems like Pd(PPh₃)₄ in a mixture of toluene/water with Na₂CO₃ as a base are effective. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity. Confirm purity using HPLC (C18 column, methanol/water mobile phase) and monitor reaction progress with TLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks based on aromatic protons (δ 7.0–8.5 ppm for benzaldehyde and thiophene protons) and methoxy groups (δ ~3.8 ppm).

- IR Spectroscopy : Confirm aldehyde C=O stretch (~1680 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹).

- Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 234.06) .

Q. How can X-ray crystallography be applied to determine its molecular structure?

- Methodology : Grow single crystals via slow evaporation in ethanol. Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL . Analyze bond lengths and angles to confirm regiochemistry and assess intramolecular interactions (e.g., C-H···O between aldehyde and methoxy groups) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?

- Methodology : Optimize geometry using B3LYP/6-311++G(d,p) in Gaussian. Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. Compare with experimental UV-Vis spectra (TD-DFT) to validate transitions. For accurate thermochemistry, include exact-exchange terms (e.g., hybrid functionals like B3LYP) .

Q. What strategies resolve discrepancies between computational and experimental data (e.g., bond lengths or reaction yields)?

- Methodology :

- Structural Discrepancies : Cross-validate DFT-optimized geometries with X-ray crystallography data. Adjust basis sets (e.g., add polarization/diffusion functions) .

- Reaction Yields : Use multivariate analysis (e.g., DoE) to optimize catalyst loading, solvent ratios, and temperature. Contrast DFT-predicted activation energies with experimental kinetics .

Q. How do steric and electronic effects influence regioselectivity in derivatization reactions?

- Methodology : Perform kinetic studies on electrophilic substitution (e.g., nitration). Use steric maps (Mercury CSD) to identify hindered sites . Compare Hirshfeld surface analysis (e.g., % close contacts) with reaction outcomes to correlate packing effects with reactivity .

Q. What advanced tools analyze crystal packing and intermolecular interactions?

- Methodology : Use Mercury CSD 2.0 to visualize π-π stacking (thiophene-benzene interactions) and hydrogen-bonding networks. Generate Hirshfeld surfaces to quantify interaction types (e.g., S···H vs. O···H contacts) .

Methodological Challenges

Q. How to mitigate decomposition during storage or reaction conditions?

- Methodology : Store under inert atmosphere (N₂/Ar) at −20°C. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks). Use stabilizers like BHT (0.1% w/w) for aldehyde group protection .

Q. What computational approaches assess ecotoxicological risks?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.